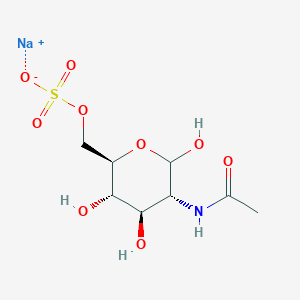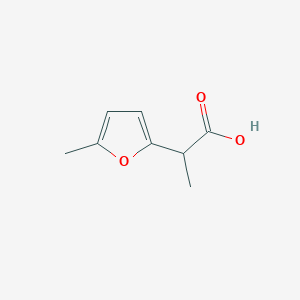
2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride
Übersicht
Beschreibung
“2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 51337-08-7 . It has a molecular weight of 209.62 . The IUPAC name for this compound is 2-amino-1-(3,4-difluorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride” is 1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H . This code provides a unique representation of the molecule’s structure.It is stored at room temperature . The country of origin is UA .
Wissenschaftliche Forschungsanwendungen
Analytical Techniques and Substance Identification
- Identification and Synthesis Analysis: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a related compound, was identified and synthesized, demonstrating the potential for psychoactive effects. The identification involved analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and mass spectrometry (Power et al., 2015).
Pharmaceutical Research and Drug Development
- Polymorphism in Pharmaceutical Compounds: A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, which is structurally similar, explored polymorphism in pharmaceutical compounds using spectroscopic and diffractometric techniques. This research contributes to understanding the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Chemical Synthesis and Process Optimization
- Enzymatic Process for Chiral Intermediates: A ketoreductase was used to transform a related compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, into a chiral alcohol, which is vital for synthesizing Ticagrelor, a treatment for acute coronary syndromes. This study highlights the green and efficient process of biocatalysis in chemical synthesis (Guo et al., 2017).
Metabolic and Chemical Stability Studies
- Pyrolysis Product Identification: The study of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride's pyrolysis products, a structurally similar substance, provided insights into the stability of these compounds when exposed to heat and their potential formation of unknown substances (Texter et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCMTGQEHATRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)

